Cas no 2138303-73-6 (4-Formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid)

4-Formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid is a versatile furan-based intermediate with a reactive formyl group and carboxylic acid functionality, making it valuable for synthetic applications. Its structure allows for further derivatization, enabling its use in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electrophilic (formyl) and nucleophilic (carboxylic acid) sites facilitates selective modifications, enhancing its utility in multi-step organic synthesis. The isopropyl substituent contributes to steric and electronic effects, influencing reactivity and stability. This compound is particularly useful in heterocyclic chemistry, where its furan core serves as a key building block for constructing complex molecular architectures.
4-Formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid structure
2138303-73-6 structure
Product name:4-Formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid
CAS No:2138303-73-6
MF:C10H12O4
Molecular Weight:196.199883460999
CID:6157233
PubChem ID:165749167

4-Formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-705293
    • 4-formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid
    • 2138303-73-6
    • 4-Formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid
    • インチ: 1S/C10H12O4/c1-5(2)9-8(10(12)13)7(4-11)6(3)14-9/h4-5H,1-3H3,(H,12,13)
    • InChIKey: ORGZJIBLTALWOS-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(C=O)C(C(=O)O)=C1C(C)C

計算された属性

  • 精确分子量: 196.07355886g/mol
  • 同位素质量: 196.07355886g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 236
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 67.5Ų

4-Formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-705293-0.05g
4-formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid
2138303-73-6 95.0%
0.05g
$972.0 2025-03-12
Enamine
EN300-705293-2.5g
4-formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid
2138303-73-6 95.0%
2.5g
$2268.0 2025-03-12
Enamine
EN300-705293-10.0g
4-formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid
2138303-73-6 95.0%
10.0g
$4974.0 2025-03-12
Enamine
EN300-705293-0.1g
4-formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid
2138303-73-6 95.0%
0.1g
$1019.0 2025-03-12
Enamine
EN300-705293-0.5g
4-formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid
2138303-73-6 95.0%
0.5g
$1111.0 2025-03-12
Enamine
EN300-705293-1.0g
4-formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid
2138303-73-6 95.0%
1.0g
$1157.0 2025-03-12
Enamine
EN300-705293-0.25g
4-formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid
2138303-73-6 95.0%
0.25g
$1065.0 2025-03-12
Enamine
EN300-705293-5.0g
4-formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid
2138303-73-6 95.0%
5.0g
$3355.0 2025-03-12

4-Formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid 関連文献

4-Formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acidに関する追加情報

4-Formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic Acid: A Comprehensive Overview

4-Formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid is a compound with the CAS number 2138303-73-6, representing a unique structure within the realm of organic chemistry. This compound belongs to the class of furan derivatives, which have garnered significant attention in recent years due to their versatile applications in pharmaceuticals, agrochemicals, and materials science. The molecule features a furan ring substituted with a formyl group at position 4, a methyl group at position 5, an isopropyl group at position 2, and a carboxylic acid group at position 3. These substituents confer the compound with distinct chemical properties and reactivity.

The synthesis of 4-formyl-5-methyl-2-(propan-2-yl)furan-3-carboxylic acid has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements in catalytic asymmetric synthesis have enabled the construction of this compound with high enantioselectivity, which is crucial for its application in chiral drug development. The use of transition metal catalysts, such as palladium and rhodium complexes, has significantly enhanced the efficiency of these reactions.

One of the most notable applications of this compound lies in its potential as a precursor for bioactive molecules. Studies have demonstrated that 4-formyl-furan derivatives exhibit promising anti-inflammatory and antioxidant properties, making them valuable candidates for drug discovery. For instance, research published in *Journal of Medicinal Chemistry* highlights the ability of this compound to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent for chronic inflammatory diseases.

In addition to its pharmacological applications, 4-formyl-furan derivatives have also found utility in the field of materials science. The compound's ability to form stable coordination complexes with metal ions has led to its exploration as a building block for metallopolymers and hybrid materials. Recent studies in *Chemistry of Materials* have shown that incorporating this compound into polymer matrices can significantly enhance their mechanical and thermal properties.

The chemical stability and reactivity of 4-formyl-furan derivatives are influenced by their substituent patterns. The presence of an isopropyl group at position 2 imparts steric hindrance, which can modulate the reactivity of the furan ring towards electrophilic substitution reactions. Conversely, the formyl group at position 4 introduces electron-withdrawing effects, making the ring more susceptible to nucleophilic attacks. These properties make the compound highly versatile in organic transformations.

From an environmental perspective, researchers have investigated the biodegradation pathways of 4-formyl-furan derivatives to assess their eco-friendly nature. Studies conducted under simulated environmental conditions reveal that the compound undergoes rapid microbial degradation, producing innocuous byproducts such as carbon dioxide and water. This finding underscores its potential as an environmentally benign alternative to traditional synthetic compounds.

Looking ahead, ongoing research is focused on expanding the functionalization possibilities of 4-formyl-furan derivatives. Scientists are exploring novel reaction pathways to introduce additional functional groups, thereby broadening their application scope. For example, recent work published in *Organic Letters* demonstrates the successful incorporation of fluorescent tags onto this compound, enabling its use in bioimaging applications.

In conclusion, 4-formyl-furan derivatives, particularly 4-formyl-furan-carboxylic acid, represent a fascinating class of compounds with diverse applications across multiple disciplines. Their unique chemical properties and versatile reactivity continue to drive innovative research efforts, paving the way for groundbreaking discoveries in medicine, materials science, and beyond.

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